![molecular formula C10H12ClNO B6202937 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol CAS No. 1310357-40-4](/img/no-structure.png)
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzazepine derivative . It is an intermediate used in the synthetic preparation of Tolvaptan , a selective nonpeptide arginine vasopressin V2 receptor antagonist .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with parachloroaniline as a raw material, which reacts with paratoluensulfonyl chloride in a condensation mode under alkaline conditions to protect amino groups. This is followed by coupling with ethyl 4-bromobutyrate to obtain a compound. This compound is then hydrolyzed and acidified in the presence of alkali. In dichloromethane, acyl chloride is prepared from the acidified compound under the action of thionyl chloride. Finally, a Friedel-Crafts acylation reaction is carried out under the action of Lewis acid to perform intramolecular cyclization, and tosyl groups are removed to obtain the target product .Molecular Structure Analysis
The molecular formula of this compound is C10H10ClNO . The average mass is 448.941 Da and the monoisotopic mass is 448.155365 Da .Chemical Reactions Analysis
This compound is used as a reactant in the asymmetric preparation of an intermediate in the synthesis of both enantiomers of Tolvaptan .Physical And Chemical Properties Analysis
The physical state of this compound at 20 degrees Celsius is solid . Its melting point ranges from 103.0 to 107.0 degrees Celsius .科学的研究の応用
Intermediate in Drug Synthesis
The compound is used as an intermediate in the synthesis of Tolvaptan . Tolvaptan is an orally active nonpeptide arginine vasopressin V2 receptor antagonist .
Treatment of Hyponatremia
Tolvaptan, synthesized using this compound, is used to treat hyponatremia (low blood sodium levels) associated with various conditions .
Congestive Heart Failure
Tolvaptan is used in the treatment of congestive heart failure, a condition where the heart can’t pump enough blood to meet the body’s needs .
Cirrhosis
Tolvaptan is also used to manage the low blood sodium levels associated with cirrhosis, a late stage of scarring (fibrosis) of the liver caused by many forms of liver diseases and conditions .
5. Syndrome of Inappropriate Antidiuretic Hormone (SIADH) Tolvaptan is used in the treatment of SIADH, a condition characterized by excessive release of antidiuretic hormone from the posterior pituitary gland or another source .
作用機序
Target of Action
The primary target of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is the arginine vasopressin V2 receptor . This receptor plays a crucial role in the regulation of water balance in the body .
Mode of Action
7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol acts as a selective, competitive antagonist at the arginine vasopressin V2 receptor . By binding to this receptor, it inhibits the action of vasopressin, a hormone that regulates water reabsorption in the kidneys .
Biochemical Pathways
The antagonistic action of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol on the V2 receptor disrupts the normal function of vasopressin. This leads to a decrease in water reabsorption in the kidneys, resulting in increased urine production and a reduction in fluid accumulation in the body .
Pharmacokinetics
It is known that the compound has some solubility in chloroform and methanol, but poor solubility in water . This could potentially impact its bioavailability and distribution in the body.
Result of Action
The primary result of the action of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is the reduction of fluid accumulation in the body. This makes it potentially useful in the treatment of conditions characterized by excessive fluid retention, such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol. For instance, its stability and solubility could be affected by the pH and temperature of its environment . Furthermore, its efficacy could be influenced by the patient’s hydration status and kidney function, as these factors can affect the concentration of vasopressin in the body .
Safety and Hazards
将来の方向性
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 7-chloro-2-ethyl-3,4-dihydro-1H-1-benzazepin-5-ol.", "Step 2: Reduction of the above product using sodium borohydride in methanol to obtain 7-chloro-2-ethyl-3,4-dihydro-1H-1-benzazepin-5-ol.", "Step 3: Treatment of the above product with acetic acid and hydrochloric acid to form 7-chloro-2-ethyl-3,4-dihydro-1H-1-benzazepin-5-ol hydrochloride.", "Step 4: Conversion of the hydrochloride salt to the free base using sodium hydroxide in water to obtain 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol." ] } | |
CAS番号 |
1310357-40-4 |
製品名 |
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol |
分子式 |
C10H12ClNO |
分子量 |
197.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。